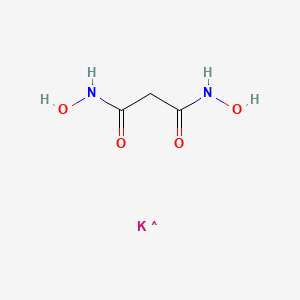
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is a chemical compound with the molecular formula C3H6N2O4K. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) typically involves the reaction of propanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C3H6N2O2} + \text{KOH} \rightarrow \text{C3H6N2O4K} ]
Industrial Production Methods
In industrial settings, the production of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves large-scale synthesis using high-purity reactants and optimized reaction conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amide derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Propanediamide, N1,N3-dimethyl-
- Propanediamide, N1,N3-dihydroxy-, sodium salt (1:1)
- Propanediamide, N1,N3-dihydroxy-, lithium salt (1:1)
Uniqueness
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is unique due to its specific potassium ion, which imparts distinct properties such as solubility and reactivity compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain applications where potassium ions are preferred.
Properties
Molecular Formula |
C3H6KN2O4 |
|---|---|
Molecular Weight |
173.19 g/mol |
InChI |
InChI=1S/C3H6N2O4.K/c6-2(4-8)1-3(7)5-9;/h8-9H,1H2,(H,4,6)(H,5,7); |
InChI Key |
IPWAAMZIDYKOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NO)C(=O)NO.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















